6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Overview
Description
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, including the formation of intermediate compounds and subsequent coupling reactions. One common synthetic route involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as furan-2-ylmethylamine and 4-methoxybenzaldehyde. These intermediates are synthesized through standard organic reactions such as amination and aldehyde formation.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired triazine derivative. This involves the use of reagents such as triazine derivatives, catalysts, and solvents under controlled reaction conditions. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted triazine compounds.
Scientific Research Applications
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials
Mechanism of Action
The mechanism of action of 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, affecting cellular processes such as apoptosis and cell cycle regulation
Comparison with Similar Compounds
Similar Compounds
- **6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other triazine derivatives, this compound exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-31-18-9-5-16(6-10-18)14-25-30-23-28-21(24-15-20-4-3-13-33-20)27-22(29-23)26-17-7-11-19(32-2)12-8-17/h3-14H,15H2,1-2H3,(H3,24,26,27,28,29,30)/b25-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNPDBHMPDUSZ-QFEZKATASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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